molecular formula C15H10ClFN2O3 B5840196 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide

Cat. No.: B5840196
M. Wt: 320.70 g/mol
InChI Key: DSRGTABUKQYFBX-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a fluorobenzamide moiety, and a chlorinated aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-methyl-3-phenyl-4-isoxazolecarboxamide
  • N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-propoxybenzamide

Uniqueness

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-12-6-14-13(21-8-22-14)5-10(12)7-18-19-15(20)9-2-1-3-11(17)4-9/h1-7H,8H2,(H,19,20)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRGTABUKQYFBX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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